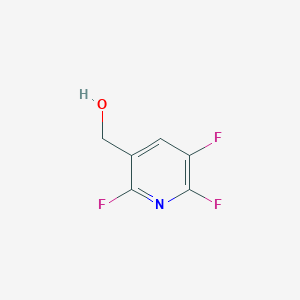

(2,5,6-Trifluoropyridin-3-yl)methanol

Description

Properties

IUPAC Name |

(2,5,6-trifluoropyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO/c7-4-1-3(2-11)5(8)10-6(4)9/h1,11H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMDOORPGWWWBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1F)F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (2,5,6-Trifluoropyridin-3-yl)methanol typically involves the nucleophilic substitution of fluorinated pyridine derivatives. One common method is the reaction of pentafluoropyridine with appropriate nucleophiles under basic conditions. For instance, the reaction of pentafluoropyridine with malononitrile in the presence of potassium carbonate in dimethylformamide at reflux temperature yields the desired product . Industrial production methods often involve similar nucleophilic substitution reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

(2,5,6-Trifluoropyridin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include potassium carbonate, dimethylformamide, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and the nature of the nucleophile involved.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that (2,5,6-Trifluoropyridin-3-yl)methanol derivatives exhibit promising anticancer properties. For instance, compounds synthesized from this precursor have been shown to inhibit mutant isocitrate dehydrogenase 2 (IDH2), which plays a crucial role in various cancers. The inhibition of IDH2 has been linked to reduced tumor growth and improved patient outcomes in preclinical models .

1.2 Synthesis of Bioactive Molecules

This compound serves as an essential building block for synthesizing bioactive molecules. For example, it has been utilized in the synthesis of azaquinazoline inhibitors targeting atypical protein kinases, which are implicated in cancer progression and resistance . The ability to modify the trifluoromethyl group allows for fine-tuning the biological activity of the resulting compounds.

Material Science

2.1 Development of Functional Materials

This compound has applications in developing functional materials due to its unique electronic properties. It can be incorporated into polymer matrices to enhance thermal stability and electrical conductivity. Research has demonstrated that polymers containing trifluoromethyl groups exhibit improved dielectric properties, making them suitable for electronic applications .

2.2 Coatings and Adhesives

The compound's fluorinated nature contributes to its use in coatings and adhesives that require high chemical resistance and low surface energy. These properties are particularly valuable in industries such as electronics and automotive manufacturing, where durability and performance are critical .

Case Studies

3.1 Inhibition of IDH2 Mutants

A study published in 2013 explored the synthesis of various derivatives of this compound aimed at inhibiting mutant IDH2 enzymes. The results showed that specific derivatives could effectively reduce enzymatic activity by up to 80%, highlighting their potential as therapeutic agents against certain types of cancer .

3.2 Polymer Applications

In a recent investigation into polymer composites, researchers incorporated this compound into a polyimide matrix. The resulting material exhibited enhanced thermal stability (up to 300°C) and improved mechanical properties compared to traditional polyimides without fluorinated components. This study suggests that such materials could be advantageous for high-performance applications .

Mechanism of Action

The mechanism of action of (2,5,6-Trifluoropyridin-3-yl)methanol is largely dependent on its specific application. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors, through its fluorinated pyridine ring. The presence of fluorine atoms can enhance binding affinity and selectivity, thereby modulating the activity of the target molecules. The exact pathways involved vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of “(2,5,6-Trifluoropyridin-3-yl)methanol,” the following structurally related pyridine derivatives are analyzed:

Table 1: Comparative Analysis of Pyridine Methanol Derivatives

*Estimated based on analogs.

Key Comparisons:

Substituent Effects: The target compound’s trifluorination at positions 2,5,6 creates a highly electron-deficient ring compared to mono- or di-substituted analogs. This may reduce susceptibility to electrophilic attack but enhance stability in biological environments . In contrast, 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol () combines an electron-donating methoxy group with an electron-withdrawing CF₃ group, creating a polarized electronic environment that could increase the acidity of the -CH₂OH group .

Lipophilicity (LogP): The target’s estimated LogP (~2.0) exceeds that of (5-Trifluoromethyl)pyridin-3-yl)methanol (LogP 1.59) due to additional fluorines, enhancing membrane permeability . However, it is less lipophilic than 2-Methoxy-6-(trifluoromethyl)pyridine-3-methanol (LogP 1.8), where the methoxy group contributes to polarity .

Reactivity and Applications: (2-Chloro-5-fluoropyridin-3-yl)methanol () offers a reactive chlorine atom for nucleophilic substitution, useful in synthesizing agrochemicals . The pyrrolidine-containing analog () demonstrates the impact of heterocyclic fusion, expanding utility in neurological drug design .

Research Findings and Implications

- Pharmaceutical Potential: Fluorinated pyridines like the target compound are prized for their ability to modulate drug solubility and binding affinity. Its trifluorinated structure may improve pharmacokinetics compared to less-fluorinated analogs .

- Material Science : Electron-deficient pyridines serve as ligands in catalysis or building blocks for fluorinated polymers, where the target’s symmetry could enhance crystallinity .

- Limitations : The absence of explicit toxicity or stability data for the target compound underscores the need for further empirical studies.

Biological Activity

(2,5,6-Trifluoropyridin-3-yl)methanol is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The compound is characterized by:

- Chemical Formula : CHFN\O

- Functional Groups :

- Trifluoromethyl group (-CF)

- Hydroxymethyl group (-CHOH)

- Pyridine ring

These features contribute to its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal properties. Compounds with similar fluorinated pyridine structures have demonstrated effectiveness against various pathogens. For instance, studies have shown that fluorinated compounds can enhance binding affinity to certain receptors due to their unique electronic properties .

Table 1: Antimicrobial Activity of Fluorinated Pyridine Derivatives

| Compound | Activity | Target Organisms | IC (µM) |

|---|---|---|---|

| This compound | Antimicrobial | E. coli, S. aureus | TBD |

| Fluorinated Aldimine | Moderate | B. subtilis, P. aeruginosa | 17.1 |

| 2-(Trifluoromethyl)pyridin-3-ylmethanol | Antifungal | Candida albicans | TBD |

Enzyme Inhibition

The compound's structural characteristics suggest potential as an inhibitor for enzymes involved in metabolic pathways. Notably, fluorinated compounds have been investigated for their ability to inhibit monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), which are crucial in lipid metabolism and pain signaling pathways .

Table 2: Inhibitory Activity on Human MAGL and FAAH

| Compound | Target Enzyme | IC (nM) |

|---|---|---|

| PF-3845 (similar structure) | hMAGL | 133.9 |

| PF-3845 (modified CF position) | hFAAH | >10,000 |

Case Studies

- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial effects of various fluorinated pyridine derivatives against clinical strains of bacteria. Results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .

- Enzyme Inhibition Research : A comparative analysis of different pyridine derivatives revealed that modifications in the trifluoromethyl position significantly affected inhibitory potency against MAGL. The best results were observed when the trifluoromethyl group was positioned at specific locations on the pyridine ring .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2,5,6-Trifluoropyridin-3-yl)methanol, and how do reaction conditions influence yield and purity?

- Key Methods :

- Fluorination followed by reduction : Fluorination of pyridine precursors (e.g., using KF in DMSO) followed by LiAlH₄ reduction of ester/carboxylic acid intermediates to yield the methanol derivative. Yield optimization depends on solvent polarity and temperature control (e.g., DMSO enhances fluorination efficiency) .

- Multi-step synthesis : As seen in analogous compounds, sequential halogenation (e.g., chlorination at position 2), fluorination, and hydrolysis/redox steps. Adjusting pH during workup (e.g., HCl for acidification) improves isolation of the product .

- Critical Factors :

- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance fluorination reactivity.

- Reducing agents : LiAlH₄ ensures complete reduction of ester groups but requires anhydrous conditions.

- Yield vs. Purity : Crystallization in hexane/ethyl acetate (9:1) yields >90% purity, as demonstrated in similar syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Primary Techniques :

- ¹H/¹⁹F NMR : Identify substituent positions on the pyridine ring. Fluorine atoms deshield adjacent protons, causing distinct splitting patterns (e.g., doublets for vicinal F atoms) .

- LCMS/HPLC : Confirm molecular weight (e.g., [M+H]+ peaks) and purity. Retention times (e.g., 0.29 minutes under SQD-FA50 conditions) help benchmark against known analogs .

- FT-IR : Detect hydroxyl (≈3200–3600 cm⁻¹) and C-F (1000–1300 cm⁻¹) stretches.

- Advanced Validation :

- HRMS : Resolve isotopic patterns to confirm molecular formula (e.g., distinguishing C₇H₅F₃NO from isomers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during fluorination of pyridine precursors?

- Contradiction Sources :

- Electronic vs. Steric Effects : Fluorination at position 2 vs. 6 may vary due to electron-withdrawing groups (e.g., CF₃) directing substitution. For example, CF₃ at position 2 enhances fluorination at position 6 via meta-directing effects .

- Solvent/Temperature : Polar solvents (DMSO) favor thermodynamic control, while non-polar solvents (toluene) may favor kinetic pathways.

- Methodological Solutions :

- Computational Modeling : Use DFT calculations to predict substituent effects on transition states .

- Isotopic Labeling : Track substitution patterns via ¹⁸F radiolabeling or deuterated precursors.

Q. What computational methods predict the reactivity of fluorinated pyridines in nucleophilic substitution?

- Approaches :

- DFT Calculations : Assess charge distribution and frontier molecular orbitals (FMO) to identify reactive sites. For example, electron-deficient pyridines (due to F/CF₃ groups) show higher SNAr reactivity at para positions .

- Machine Learning : Train models on PubChem data to predict reaction outcomes based on substituent electronegativity and steric parameters.

Q. How do solvent and catalyst systems impact scalability in multi-step syntheses?

- Case Study :

- Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance fluorination rates .

- Solvent Recycling : Ethyl acetate/water extraction systems reduce waste, as demonstrated in industrial-scale analogs .

- Challenges :

- Byproduct Formation : Monitor for dehalogenation byproducts (e.g., loss of Cl during reduction) via LCMS tracking .

Q. What strategies analyze byproduct formation in this compound synthesis?

- Analytical Workflow :

HPLC-PDA : Detect impurities with UV-Vis spectra (e.g., λmax ≈ 254 nm for aromatic byproducts) .

GC-MS : Identify volatile side products (e.g., methyl esters from incomplete reduction).

Crystallization Screening : Use solvent polarity gradients to isolate byproducts for structural elucidation .

- Mitigation :

- Adjust reaction stoichiometry (e.g., excess fluorinating agent) to minimize partial substitution.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.